(2-Bromo-5-fluoropyridin-3-yl)methanol
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Overview
Description
(2-Bromo-5-fluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluoropyridin-3-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-fluoropyridine with formaldehyde under basic conditions to introduce the methanol group . The reaction is usually carried out in solvents like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoropyridin-3-yl)methanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)methanol involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors . The methanol group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H5BrFNO |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 |
InChI Key |
VRMZROGZIXAIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)F |
Origin of Product |
United States |
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